![molecular formula C17H15N3O3S2 B11515206 methyl 3'-(4-methoxyphenyl)-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11515206.png)
methyl 3'-(4-methoxyphenyl)-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3’-(4-methoxyphenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzothiazole and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-(4-methoxyphenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method includes the reaction of 1,3,4-thiadiazole derivatives with benzothiazole derivatives under specific conditions. The reaction often requires the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(4-methoxyphenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 3’-(4-methoxyphenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which methyl 3’-(4-methoxyphenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Benzothiazole Derivatives: These compounds share the benzothiazole ring and are also known for their antimicrobial and anticancer properties.
Uniqueness
What sets methyl 3’-(4-methoxyphenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate apart is its spiro structure, which provides unique chemical and biological properties. This structure allows for more diverse interactions with biological targets, potentially leading to more effective therapeutic agents.
Properties
Molecular Formula |
C17H15N3O3S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)spiro[1,3,4-thiadiazole-5,2'-3H-1,3-benzothiazole]-2-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-22-12-9-7-11(8-10-12)20-17(25-15(19-20)16(21)23-2)18-13-5-3-4-6-14(13)24-17/h3-10,18H,1-2H3 |
InChI Key |
PNZBHDGDDYMDEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3(NC4=CC=CC=C4S3)SC(=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.